molecular formula C15H13ClN2O4 B2826131 [(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386278-32-6

[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2826131
CAS No.: 386278-32-6
M. Wt: 320.73
InChI Key: AASLIVCWDOSCCP-UHFFFAOYSA-N
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Description

[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a synthetic organic compound that combines a methoxyphenyl group, a carbamoyl linkage, and a chloropyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves a multi-step process:

  • Formation of the Carbamoyl Intermediate

      Starting Materials: 3-Methoxyaniline and methyl chloroformate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Procedure: 3-Methoxyaniline reacts with methyl chloroformate to form the intermediate [(3-Methoxyphenyl)carbamoyl]methyl chloride.

  • Coupling with 6-Chloropyridine-3-carboxylic Acid

      Starting Materials: [(3-Methoxyphenyl)carbamoyl]methyl chloride and 6-chloropyridine-3-carboxylic acid.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

      Procedure: The intermediate is reacted with 6-chloropyridine-3-carboxylic acid to yield the final product.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

      Electrophilic Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.

  • Hydrolysis

      Acidic or Basic Conditions: The carbamoyl and ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

  • Oxidation and Reduction

      Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

      Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: 3-Methoxyaniline and 6-chloropyridine-3-carboxylic acid.

    Oxidation Products: Hydroxylated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.

Industry

    Materials Science:

    Agriculture: Investigated for its use in agrochemicals for pest control.

Mechanism of Action

The mechanism of action of [(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes by binding to their active sites.

    Pathway Modulation: Affecting biological pathways by interacting with key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    [(3-Methoxyphenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    [(3-Methoxyphenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate: Contains a fluorine atom instead of chlorine.

Uniqueness

    Chlorine Substitution: The presence of a chlorine atom can influence the compound’s reactivity and biological activity differently compared to bromine or fluorine.

    Methoxyphenyl Group: The methoxy group can affect the compound’s solubility and interaction with biological targets.

Conclusion

[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a versatile compound with potential applications across various fields. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in different domains.

Properties

IUPAC Name

[2-(3-methoxyanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-21-12-4-2-3-11(7-12)18-14(19)9-22-15(20)10-5-6-13(16)17-8-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASLIVCWDOSCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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